An In-depth Technical Guide to 1,3,5-Trimethylpyrazole
An In-depth Technical Guide to 1,3,5-Trimethylpyrazole
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 1072-91-9
This technical guide provides a comprehensive overview of 1,3,5-trimethylpyrazole, a versatile heterocyclic compound with significant applications in pharmaceutical and agrochemical research. This document details its chemical and physical properties, safety information, experimental protocols for its synthesis and analysis, and its role as a key building block in the development of novel therapeutic agents.
Core Properties and Safety Information
1,3,5-Trimethylpyrazole is a flammable solid with a low melting point.[1][2] It is recognized for its utility as a chemical intermediate in various synthetic processes.[1][3]
Table 1: Physicochemical Properties of 1,3,5-Trimethylpyrazole
| Property | Value | Reference |
| CAS Number | 1072-91-9 | [1][2][4][5][6] |
| Molecular Formula | C₆H₁₀N₂ | [1][2][4][5][6] |
| Molecular Weight | 110.16 g/mol | [1][5][6][7][8] |
| Appearance | White to almost white powder or lump; colorless to light yellow liquid | [1][4][8] |
| Melting Point | 35 - 41 °C | [1][2][5] |
| Boiling Point | 168 - 170 °C | [1][2] |
| Density | 0.93 g/cm³ | [2] |
| Flash Point | 40 °C (104 °F) - closed cup | [5] |
| Solubility | Soluble in water and DMSO | [3][4] |
| pKa | 3.30 ± 0.10 (Predicted) | [4] |
Table 2: Safety and Hazard Information
| Hazard Category | GHS Classification | Pictograms | Precautionary Statements |
| Flammability | Flammable Solid (H228) | 🔥 | P210, P240, P241 |
| Health Hazards | Skin Irritation (H315), Serious Eye Irritation (H319), May cause respiratory irritation (H335) | ❗ | P261, P302+P352, P305+P351+P338 |
Data sourced from aggregated GHS information.[7]
Synthesis and Analysis: Experimental Protocols
Detailed methodologies for the synthesis and characterization of 1,3,5-trimethylpyrazole are crucial for its application in research and development.
A common method for the synthesis of 1,3,5-trimethylpyrazole is through a Knorr's closure ring reaction.[1]
Protocol:
-
To a 500 mL three-mouth round-bottomed flask, add 0.1 mol (10g) of acetylacetone, 50g of dried medium aluminum, and 100 mL of 1,2-dichloroethane.
-
Cool the mixture to 0-5 °C.
-
Slowly add 0.1 mol (12.5g) of methylhydrazine to the mixture.
-
After the addition is complete, allow the reaction to naturally warm to room temperature and stir for 36 hours.
-
Filter the reaction solution to remove the alumina.
-
Remove the solvent by distillation under reduced pressure to yield 1,3,5-trimethylpyrazole.
A suite of analytical techniques is employed to confirm the identity and purity of the synthesized 1,3,5-trimethylpyrazole. The following protocols are adapted from standard methods for similar pyrazole (B372694) derivatives.[9]
Table 3: Analytical Protocols for 1,3,5-Trimethylpyrazole
| Technique | Protocol |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard. ¹H NMR: Acquire the spectrum and process it using Fourier transformation, phase correction, and baseline correction. Integrate signals to determine the relative number of protons. ¹³C NMR: Acquire and process the spectrum to assign the carbon atoms of the molecule.[9] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | GC Conditions: Use a non-polar capillary column (e.g., DB-5ms) with Helium as the carrier gas. Set the injector temperature to 250 °C and use a suitable oven temperature program (e.g., start at 100 °C, ramp to 280 °C). MS Conditions: Use Electron Ionization (EI) at 70 eV and scan a mass range of m/z 40-400. Analyze the resulting chromatogram for purity and the mass spectrum for fragmentation patterns.[9] |
| High-Performance Liquid Chromatography (HPLC) | Conditions: Use a C18 reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water). Analysis: Inject the sample and determine the retention time. Assess purity by observing the presence of other peaks. |
Role in Drug Discovery and Development
The pyrazole ring is a prominent scaffold in medicinal chemistry due to its diverse biological activities.[2][10] Pyrazole derivatives have shown potential in the treatment of neurological disorders, including seizures, Parkinson's disease, and Alzheimer's disease.[2] 1,3,5-Trimethylpyrazole serves as a crucial intermediate in the synthesis of more complex molecules with therapeutic potential.
For instance, it is a key component in the synthesis of novel 1,3,5-trimethylpyrazole-containing malonamide (B141969) derivatives, which have demonstrated significant acaricidal and insecticidal activities.[10] This highlights its utility as a foundational structure for generating libraries of bioactive compounds for screening and development.
Diagram 1: Synthesis and Analysis Workflow
Caption: Workflow for the synthesis and analysis of 1,3,5-trimethylpyrazole.
Diagram 2: Role as a Chemical Building Block
Caption: Use of 1,3,5-trimethylpyrazole in drug discovery.
References
- 1. guidechem.com [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. scbt.com [scbt.com]
- 7. 1,3,5-Trimethylpyrazole | C6H10N2 | CID 14081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
